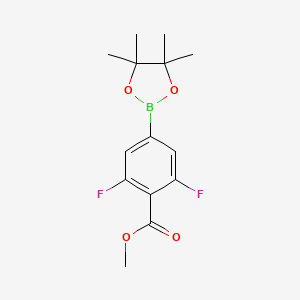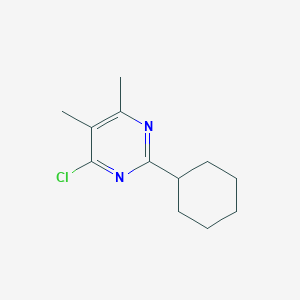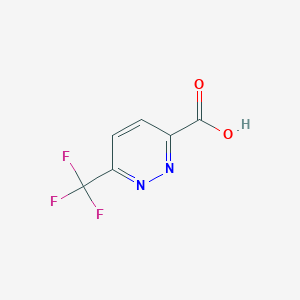![molecular formula C8H9ClN4O2S B1427159 4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1220517-82-7](/img/structure/B1427159.png)
4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine
説明
“4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” is a chemical compound that belongs to the family of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines involves numerous methods . For instance, one method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .
Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine” would be similar to other pyrimidines, with the addition of a chloro, ethyl, and methylsulfonyl group at the 4th, 1st, and 6th positions respectively .
Chemical Reactions Analysis
Chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine and several related electrophiles with amines and their derivatives have been described . In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group .
科学的研究の応用
Application 1: Synthesis of Antiviral Agents
- Application Summary : This compound serves as a key intermediate in the synthesis of condensed pyrimidines, which are structural analogs of antiviral compounds .
- Methods of Application : The Dimroth rearrangement is often used, which involves the isomerization of heterocycles through ring opening and closure, catalyzed by acids, bases, heat, or light .
Application 2: Development of Anti-Inflammatory Drugs
- Application Summary : Derivatives of pyrazolo[3,4-d]pyrimidine have shown potential for anti-inflammatory activity .
- Methods of Application : The synthesis of thieno[2,3-d][1,2,4]triazolo[1,5-a]pyrimidine derivatives and their testing in acute and subacute models .
Application 3: Antibacterial Activity
- Application Summary : The compound is used to synthesize derivatives with antibacterial activity .
- Methods of Application : Synthesis involves various chemical reactions, followed by testing the derivatives against a range of bacterial strains .
- Results Summary : The synthesized compounds showed activity against a wide range of bacterial flora, with specific derivatives being most active .
Application 4: Anticancer Research
- Application Summary : Pyrazolo[3,4-d]pyrimidine analogs are considered for their therapeutic potential against various cancers .
- Methods of Application : The compound is used in the design and synthesis of bioactive heterocycles with anticancer properties .
- Results Summary : The review article discusses the structure-activity relationship and therapeutic applications of these analogs, but does not provide detailed results or quantitative data .
Application 5: Antifungal and Antiprotozoal Agents
- Application Summary : The compound’s derivatives are explored for their use as antifungal and antiprotozoal agents .
- Methods of Application : Chemical synthesis of pyrrole-containing analogs, leveraging the compound’s structure for biological activity .
- Results Summary : The literature indicates a diverse nature of activities for these analogs, but specific results on antifungal and antiprotozoal efficacy are not detailed .
Application 6: Antimalarial Drugs
- Application Summary : Pyrazolo[3,4-d]pyrimidine derivatives are investigated for their potential as antimalarial drugs .
- Methods of Application : Synthesis of analogs and testing against malaria parasites .
- Results Summary : The review suggests significant properties of these compounds in antimalarial activity, yet detailed experimental data and outcomes are not provided .
Application 7: Fungicides and Antibiotics
- Application Summary : Pyrrole subunits, which can be derived from the compound, are used in the development of fungicides and antibiotics .
- Methods of Application : The synthesis of pyrrole-containing analogs and their application in agricultural settings to protect crops from fungal diseases and bacterial infections .
- Results Summary : These compounds are known to inhibit reverse transcriptase in HIV-1 and cellular DNA polymerases protein kinases, indicating their broad-spectrum activity .
Application 8: Anti-Inflammatory and Cholesterol-Reducing Drugs
- Application Summary : Derivatives of the compound are explored for their potential as anti-inflammatory and cholesterol-reducing drugs .
- Methods of Application : Chemical synthesis of derivatives followed by pharmacological testing in relevant models .
- Results Summary : The derivatives have shown promise in reducing cholesterol levels and inflammation, although specific data on their efficacy is not detailed in the source .
Application 9: Antitumor Agents
- Application Summary : The compound’s structure is utilized to create antitumor agents, particularly for leukemia, lymphoma, and myelofibrosis .
- Methods of Application : Synthesis of bioactive heterocycles that incorporate the compound’s structure, followed by in vitro and in vivo testing against cancer cell lines .
- Results Summary : The analogs have demonstrated anticancer properties, but detailed results, including quantitative data, are not provided in the source .
Application 10: Analgesic Agents
- Application Summary : Pyrimidine derivatives are investigated for their analgesic properties .
- Methods of Application : Synthesis of new compounds and their evaluation in pain models .
- Results Summary : Some derivatives have shown a good analgesic profile, with distinctive activity in acute and subacute models .
Application 11: Antioxidant Properties
- Application Summary : The compound is used to develop antioxidants, which are important in preventing oxidative stress-related diseases .
- Methods of Application : Derivatives are synthesized and tested for their ability to scavenge free radicals .
- Results Summary : The compounds have shown antioxidant activity, but the extent of their effects and comparison with standard antioxidants are not detailed .
Application 12: Antimalarial Activity
- Application Summary : Pyrimidine scaffolds are used to create compounds with antimalarial activity .
- Methods of Application : Synthesis of derivatives and testing against Plasmodium species .
- Results Summary : The derivatives have been found to possess antimalarial properties, but specific data on their potency and efficacy are not provided .
将来の方向性
特性
IUPAC Name |
4-chloro-1-ethyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2S/c1-3-13-7-5(4-10-13)6(9)11-8(12-7)16(2,14)15/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVRTRJAFZNMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=NC(=N2)S(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-ethyl-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



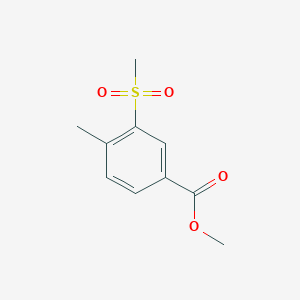
![2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427081.png)
![Benzo[c][1,2]oxaborole-1,5(3H)-diol](/img/structure/B1427082.png)
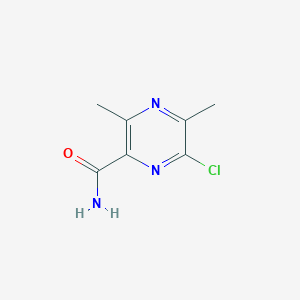
![1-Methyl-1H-pyrazolo[3,4-D]pyrimidin-6-amine](/img/structure/B1427084.png)
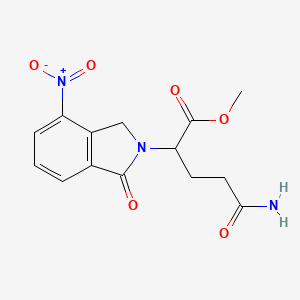
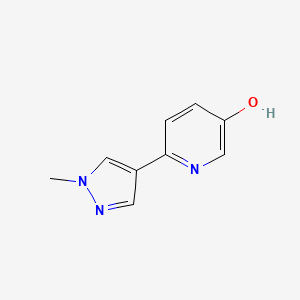
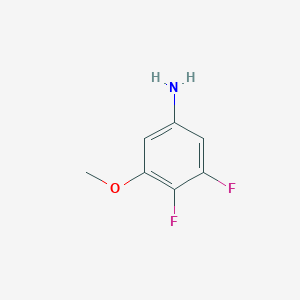
![2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one](/img/structure/B1427090.png)
![2-Chlorodibenzo[f,h]quinoxaline](/img/structure/B1427092.png)
![5,7-Dichloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1427093.png)
